3,4-Dimethyl-2-pentanone

Organic Synthesis Process Chemistry Solvent Selection

3,4-Dimethyl-2-pentanone (CAS 565-78-6) is a branched, aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. It is classified as a methyl ketone due to the carbonyl group at the 2-position, with methyl substituents at the 3- and 4-positions of the pentane chain.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 565-78-6
Cat. No. B3384585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-pentanone
CAS565-78-6
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(=O)C
InChIInChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3
InChIKeyQXHRQZNDMYRDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-pentanone (CAS 565-78-6): Physicochemical Baseline and Structural Overview for Procurement


3,4-Dimethyl-2-pentanone (CAS 565-78-6) is a branched, aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. It is classified as a methyl ketone due to the carbonyl group at the 2-position, with methyl substituents at the 3- and 4-positions of the pentane chain. This specific substitution pattern distinguishes it from other C₇H₁₄O ketone isomers . The compound is a colorless liquid at ambient temperature and is primarily used as a specialty chemical intermediate or solvent, where its specific physical properties, such as boiling point and density, are critical parameters for process design and application [1].

Why 3,4-Dimethyl-2-pentanone (CAS 565-78-6) Cannot Be Directly Substituted with Other C7 Ketones


Substituting 3,4-dimethyl-2-pentanone with a generic 'C7 ketone' or even a close structural isomer like 2,4-dimethyl-3-pentanone or 4,4-dimethyl-2-pentanone is not a like-for-like exchange. The position and number of methyl branches on the pentane backbone directly influence critical physicochemical properties. As demonstrated in Section 3, even among C₇H₁₄O isomers, the boiling point can vary by up to 11 °C and density by 2-3%, which are consequential differences for separation processes (e.g., distillation), solvent performance, and reaction kinetics . The specific steric environment around the carbonyl group in 3,4-dimethyl-2-pentanone imparts a unique reactivity profile in nucleophilic additions and condensations, making it non-interchangeable with less sterically hindered analogs like 4-methyl-2-pentanone (MIBK) [1].

Quantitative Differentiation: 3,4-Dimethyl-2-pentanone vs. Closest C7 Ketone Analogs


Boiling Point Comparison: Distillation and Thermal Stability in Process Design

The normal boiling point of 3,4-dimethyl-2-pentanone is reported as 135 °C . This is a significantly higher value compared to its closest positional isomer, 2,4-dimethyl-3-pentanone (124 °C) , and also higher than 4,4-dimethyl-2-pentanone (125-130 °C) . This 11 °C difference from the 2,4-isomer allows for easier separation via fractional distillation and implies a different vapor pressure profile at a given temperature, which can be critical for reaction safety and solvent recovery.

Organic Synthesis Process Chemistry Solvent Selection

Liquid Density Differential: Impact on Formulation and Extraction

3,4-Dimethyl-2-pentanone has a measured density of 0.819 g/mL . This value is notably higher than the densities reported for 2,4-dimethyl-3-pentanone (0.806 g/mL) and 4,4-dimethyl-2-pentanone (0.809 g/mL) . A difference of 0.010-0.013 g/mL represents a ~1.2-1.6% variation in density, which can influence phase separation behavior in biphasic systems and affect the final weight/volume calculations in large-scale formulations.

Formulation Chemistry Liquid-Liquid Extraction Physical Property Analysis

Refractive Index: A QC Metric for Isomer Identification

The refractive index (n20/D) of 3,4-dimethyl-2-pentanone is 1.4097 . This value is distinct from that of its isomer 2,4-dimethyl-3-pentanone, which is typically reported around 1.4000 . A difference of ~0.01 in refractive index is easily resolvable with standard laboratory refractometers and provides a rapid, non-destructive method for incoming quality checks or verifying the identity of a process stream, confirming the absence of the incorrect isomer.

Quality Control Analytical Chemistry Process Monitoring

Henry's Law Constant: Predicting Environmental Fate and Gas-Liquid Partitioning

The Henry's Law constant (Hscp) for 3,4-dimethyl-2-pentanone is reported as 3.2 × 10⁻² mol/(m³ Pa) at 298.15 K [1]. This value quantifies the compound's partitioning between the aqueous and gaseous phases. While direct experimental comparisons with isomers are scarce, this parameter is crucial for environmental modeling and designing gas scrubbing or stripping operations. A higher Henry's constant than a more water-soluble ketone, such as acetone, indicates a greater tendency to volatilize from aqueous solution.

Environmental Chemistry Process Engineering Physical Chemistry

Steric Influence on Carbonyl Reactivity: Implications for Asymmetric Synthesis

The carbonyl group of 3,4-dimethyl-2-pentanone is flanked by a methyl group and a sec-alkyl chain with an additional methyl branch at the 4-position. This creates a more sterically demanding environment compared to less-branched ketones like 4-methyl-2-pentanone (MIBK). A dissertation from Michigan State University directly investigates this feature, studying 'Factors affecting asymmetric induction in additions to... 3,4-dimethyl-2-pentanone' [1]. The research implies that the unique steric profile of this ketone can lead to different diastereoselectivity or reaction rates in nucleophilic additions compared to linear or less-branched analogs, making it a specific tool for achieving certain stereochemical outcomes.

Stereoselective Synthesis Organometallic Chemistry Reaction Kinetics

Validated Application Scenarios for Procuring 3,4-Dimethyl-2-pentanone (CAS 565-78-6)


Specialty Solvent for High-Boiling and Dense Formulations

Procurement of 3,4-dimethyl-2-pentanone is justified when a reaction or formulation requires a ketone solvent with a boiling point higher than 130 °C and a density above 0.81 g/mL. Its higher boiling point (135 °C) compared to common alternatives like MIBK (116 °C) [1] allows for reactions at elevated temperatures at ambient pressure. Its higher density can also improve phase separation in aqueous/organic workups .

Building Block for Asymmetric Synthesis Requiring Specific Sterics

This compound is a candidate for synthetic routes where the steric hindrance around the carbonyl is a critical design element. Research explicitly studying asymmetric induction using 3,4-dimethyl-2-pentanone as a substrate [2] validates its utility in achieving stereochemical outcomes that would differ with less-hindered ketones. Procuring this specific isomer is necessary to reproduce or leverage these steric effects.

Analytical Standard for Isomer Differentiation

Given the distinct physicochemical differences between C₇H₁₄O ketone isomers, 3,4-dimethyl-2-pentanone (CAS 565-78-6) serves as a critical reference standard for analytical method development. Its unique refractive index (1.4097) and boiling point provide unambiguous markers for identifying and quantifying this specific isomer in complex mixtures via GC or refractometry, ensuring quality control in processes where isomer purity is essential.

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